CID 127263763

Description

CID 127263763 is a chemical compound whose structural and functional characteristics have been partially elucidated through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound appears to be a component of a complex mixture (possibly an essential oil, denoted as "CIEO"), with its concentration varying across vacuum distillation fractions .

Properties

IUPAC Name |

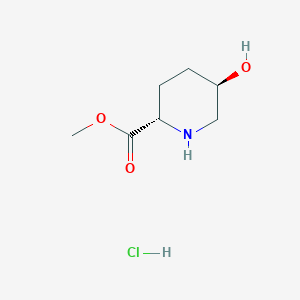

methyl (2S,5R)-5-hydroxypiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYYAAHZUQKMY-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with hypothetical analogs based on the evidence’s context:

Table 1: Comparative Properties of CID 127263763 and Analogous Compounds

Key Findings

Structural Comparison :

- Unlike oscillatoxin derivatives (e.g., CID 101283546), which are cyclic peptides with methyl modifications , this compound is inferred to have a simpler, volatile structure based on its GC-MS elution profile . This aligns more closely with terpenes like limonene, which are common in essential oils.

- The absence of peptide-related mass spectral features (e.g., nitrogen-rich fragments) in further differentiates this compound from oscillatoxin-like compounds.

The latter’s role may instead relate to aroma or preservation, akin to terpenes in essential oils . this compound’s variable concentration across distillation fractions suggests it may have intermediate volatility compared to other terpenes (e.g., limonene evaporates early, while sesquiterpenes persist in later fractions) .

Analytical Challenges :

- While this compound was characterized using GC-MS, oscillatoxin analogs likely require advanced techniques like NMR or LC-MS due to their larger molecular weights and structural complexity .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 127263763?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: What chemical or biological systems interact with this compound?

- Intervention: How does this compound modulate a specific biochemical pathway?

- Comparison: How does its activity compare to structurally similar compounds?

- Outcome: What measurable effects (e.g., binding affinity, toxicity) are relevant?

Ensure the question addresses gaps in existing literature and aligns with experimental feasibility .

Q. What methodologies are recommended for synthesizing this compound?

- Methodological Answer : Follow reproducible protocols from primary literature, detailing reaction conditions (solvents, catalysts, temperature). For novel syntheses, characterize intermediates and final products using NMR, HPLC, and mass spectrometry. Always compare your results with published spectral data to confirm identity .

Q. How should I design a literature review for this compound?

- Methodological Answer :

Use databases like PubMed and Google Scholar with keywords: "this compound," "synthesis," "mechanism," "applications."

Prioritize peer-reviewed journals and avoid non-academic sources (e.g., benchchem.com ).

Organize findings into themes: synthetic routes, biological activity, computational studies.

Critically evaluate contradictions (e.g., conflicting toxicity reports) to identify research gaps .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Replicate experiments under identical conditions to rule out procedural errors.

- Step 2 : Cross-validate using complementary techniques (e.g., X-ray crystallography alongside NMR).

- Step 3 : Statistically analyze data variability (e.g., ANOVA for batch differences).

- Step 4 : Compare results with literature, noting environmental factors (e.g., solvent purity, humidity) that may influence outcomes .

Q. What strategies ensure experimental reproducibility in this compound studies?

- Methodological Answer :

- Documentation : Provide granular details in the Materials and Methods section (e.g., equipment calibration, reagent lot numbers).

- Validation : Include positive/negative controls and share raw data in supplementary materials.

- Peer Review : Pre-submission reviews by collaborators can identify ambiguities in protocols .

Q. How do I design a study to analyze this compound’s mechanism of action?

- Methodological Answer :

- Hypothesis-Driven Approach : Use in silico docking studies to predict binding sites, followed by in vitro assays (e.g., enzyme inhibition).

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map systemic effects.

- Controls : Include competitive inhibitors or knock-out models to validate specificity .

Tables for Methodological Guidance

Key Considerations

- Ethical Compliance : For studies involving human/animal models, obtain institutional approvals and cite ethical guidelines in the Methods section .

- Data Sharing : Use repositories like ChemRxiv for raw spectra and computational models to enhance transparency .

- Peer Review Preparation : Address potential critiques by preemptively discussing limitations (e.g., sample size, assay sensitivity) in the Discussion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.